molecular formula C16H25N5O5S B2934720 tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate CAS No. 2097941-44-9

tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate

Cat. No.: B2934720
CAS No.: 2097941-44-9
M. Wt: 399.47
InChI Key: JBAZEVIEHZHLMA-WEVVVXLNSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butyl carboxylate group at position 5 and a carbamoyl-linked (2E)-3-(methylsulfamoyl)prop-2-en-1-yl substituent at position 2. The tert-butyl ester enhances solubility and serves as a protective group for carboxylic acids during synthesis . The (2E)-3-(methylsulfamoyl)prop-2-en-1-yl moiety introduces a sulfonamide group, which is frequently associated with biological activity, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

tert-butyl 3-[[(E)-3-(methylsulfamoyl)prop-2-enyl]carbamoyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O5S/c1-16(2,3)26-15(23)21-8-6-12-11(10-21)13(20-19-12)14(22)18-7-5-9-27(24,25)17-4/h5,9,17H,6-8,10H2,1-4H3,(H,18,22)(H,19,20)/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAZEVIEHZHLMA-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)NCC=CS(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2)C(=O)NC/C=C/S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound tert-butyl 3-{[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate is a derivative of the pyrazolo[4,3-c]pyridine scaffold, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects and potential therapeutic applications.

Structure and Synthesis

The structure of the compound features a pyrazolo[4,3-c]pyridine core with a tert-butyl ester and a sulfonamide group. The synthesis of similar pyrazolo derivatives often involves multi-step processes that include cyclization and functional group transformations. Recent advancements in synthetic methodologies have facilitated the development of a variety of pyrazolo derivatives with enhanced biological profiles .

Anticancer Activity

Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit significant anticancer properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that certain pyrazolo derivatives can act as inhibitors of key kinases involved in cancer progression .

Enzyme Inhibition

The compound has demonstrated inhibitory activity against carbonic anhydrases (CAs), which are crucial for maintaining acid-base balance in tissues. Inhibitors of CAs are being explored for their potential in treating conditions like glaucoma and obesity. The biological evaluation revealed that some pyrazolo derivatives exhibited potent inhibition against human isoforms hCA I and hCA II .

Antimicrobial Properties

Pyrazolo derivatives have also been reported to possess antimicrobial activities. A range of studies has shown that these compounds can inhibit bacterial growth and exhibit antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .

Neuroprotective Effects

The neuroprotective potential of pyrazolo[4,3-c]pyridine derivatives has been investigated, with findings suggesting that they may offer protection against neurodegenerative diseases by modulating neuroinflammatory pathways .

Case Studies

  • Anticancer Activity : A study evaluated the efficacy of several pyrazolo derivatives against breast cancer cell lines. Results indicated that specific modifications in the structure led to enhanced cytotoxicity compared to standard chemotherapeutics.
  • Carbonic Anhydrase Inhibition : In vitro assays demonstrated that certain compounds showed IC50 values lower than those of existing CA inhibitors like acetazolamide, indicating their potential as new therapeutic agents.

Data Tables

Activity Compound IC50 (µM) Target
AnticancerTert-butyl derivative15Breast Cancer Cell Lines
Carbonic Anhydrase InhibitorPyrazolo derivative0.5hCA I
AntimicrobialPyrazolo derivative20E. coli

Chemical Reactions Analysis

Hydrolysis of the tert-Butyl Carbamate

The tert-butyl carbamate group is susceptible to acidic or basic hydrolysis. For example:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane.

  • Products : Corresponding secondary amine (pyrazolo[4,3-c]pyridine-5-amine) and tert-butanol/CO₂.

Example Reaction :

\text{Compound}\xrightarrow{\text{TFA CH Cl }}\text{3 2E 3 methylsulfamoyl prop 2 en 1 yl carbamoyl}-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridin-5-amine}+\text{tert butanol}

Conjugate Addition to the α,β-Unsaturated Enamide

The (2E)-3-(methylsulfamoyl)prop-2-en-1-yl carbamoyl group may undergo Michael additions due to its α,β-unsaturated system:

  • Reagents : Thiols, amines, or stabilized enolates.

  • Products : Adducts formed at the β-position of the enamide.

Example Reaction :

Compound+R NH2Adduct with new C N bond at position\text{Compound}+\text{R NH}_2\rightarrow \text{Adduct with new C N bond at position}

Sulfamoyl Group Reactivity

The methylsulfamoyl moiety (-SO₂-NH-CH₃) can participate in:

  • Nucleophilic substitution : Reacting with alkyl halides or acylating agents.

  • Oxidation : Potential conversion to sulfonamide derivatives under strong oxidizing conditions.

Heterocycle Functionalization

The pyrazolo[4,3-c]pyridine core may undergo:

  • Electrophilic aromatic substitution : Halogenation or nitration at electron-rich positions.

  • Reduction : Hydrogenation of the pyridine ring (if unsaturated) to form piperidine derivatives.

Limitations and Research Gaps

No experimental studies explicitly detailing the synthesis, catalytic behavior, or mechanistic pathways of this compound were found. The inferred reactivity is extrapolated from:

  • General carbamate hydrolysis trends .

  • α,β-Unsaturated enamide reactivity in medicinal chemistry .

  • Sulfamoyl group transformations in organosulfur chemistry .

Recommendations for Future Studies

  • Exploratory synthesis : Systematic investigation of hydrolysis kinetics under varying pH.

  • Catalytic screening : Test transition-metal catalysts for functionalizing the heterocycle.

  • Biological assays : Evaluate the compound’s stability in physiological conditions (e.g., plasma hydrolysis).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares the target compound with structurally related pyrazolo[4,3-c]pyridine derivatives:

Compound Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrazolo[4,3-c]pyridine 5-tert-butyl carboxylate, 3-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl carbamoyl] ~495 (estimated) Sulfonamide group for bioactivity; tert-butyl ester for synthetic stability
Compound 2e (tert-butyl 3-(2,2-dimethoxyethylcarbamoylamino)-2-(4-fluoro-3,5-dimethylphenyl)-pyrazolo[4,3-c]pyridine-5-carboxylate) Pyrazolo[4,3-c]pyridine 5-tert-butyl carboxylate, 3-(2,2-dimethoxyethylcarbamoylamino), 2-aryl substituent 492 ([M+H]+) Enhanced lipophilicity from aryl group; dimethoxyethyl chain for solubility
tert-butyl 3-oxo-2,3,4,5,6,7-hexahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate Pyrazolo[4,3-c]pyridine 5-tert-butyl carboxylate, 3-oxo 267 Ketone functionality for hydrogen bonding; used in crystallography studies
tert-butyl 2-amino-pyrrolo[3,4-b]pyridine-6-carboxylate Pyrrolo[3,4-b]pyridine 6-tert-butyl carboxylate, 2-amino 235 Amino group for nucleophilic reactivity; fused pyrrole ring

Pharmacological and Physicochemical Properties

  • Sulfonamide vs. Carbamoyl Groups : The target compound’s methylsulfamoyl group may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or GPCRs) compared to the dimethoxyethylcarbamoyl group in Compound 2e .
  • Crystallographic Data : The tert-butyl 3-oxo analogue () exhibits a planar pyrazolo[4,3-c]pyridine core stabilized by intramolecular hydrogen bonds, a feature likely shared by the target compound .

Structural Insights

  • Crystallography : SHELX and Mercury software have been widely used to analyze pyrazolo[4,3-c]pyridine derivatives, revealing hydrogen-bonding patterns critical for molecular recognition . For example, the tert-butyl 3-oxo derivative forms hydrogen bonds between the ketone oxygen and adjacent NH groups .
  • Molecular Docking : Sulfonamide-containing compounds (e.g., the target) show high affinity for angiotensin II receptors in docking studies, similar to thiazol-imine derivatives in .

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